3,4-Diphenylisochromen-1-one
Description
3,4-Diphenylisochromen-1-one is a bicyclic organic compound belonging to the isochromenone family, characterized by a fused benzene and pyran-2-one ring system. The compound features two phenyl substituents at the 3- and 4-positions of the isochromenone core. The phenyl groups likely enhance lipophilicity and influence electronic properties, which may modulate reactivity and biological activity .
Properties
CAS No. |
1684-07-7 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3,4-diphenylisochromen-1-one |
InChI |
InChI=1S/C21H14O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14H |
InChI Key |
QBEHFSAHUYZGNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Other CAS No. |
1684-07-7 |
Synonyms |
3,4-diphenylisochromen-1-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure: The isochromenone core in this compound distinguishes it from diphenylamine (amine-linked aromatics) and phenalenone (tricyclic ketone) derivatives. This difference impacts electronic properties and metabolic stability . Caffeic acid’s phenylpropanoid structure confers strong antioxidant activity, whereas the isochromenone’s fused ring system may favor π-π interactions in drug binding .
Substituent Effects: The 3,4-diphenyl groups in the target compound likely enhance steric bulk compared to hydroxylated phenyl groups in caffeic acid and phenalenone derivatives. This could reduce solubility but improve membrane permeability . Diphenylamine analogs with halogen or hydroxyl substituents (e.g., thyroxine analogs) exhibit hormonal activity, suggesting that this compound’s substituents could be optimized for similar targeting .
Applications :
- Caffeic acid is widely used in food and cosmetics due to its safety and antioxidant properties, whereas diphenylamine derivatives are explored in oncology. The target compound’s applications remain hypothetical but may align with kinase inhibition or antimicrobial roles, given structural parallels .
Research Findings and Implications
- Diphenylamine Analogs : Studies highlight their role in mimicking thyroid hormones, with substituent positioning critically affecting receptor binding . This suggests that this compound’s phenyl groups could be modified to enhance bioactivity.
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